Cloning Efficiency: 2-Cyanoethyl vs. Methyl Phosphoramidites
Large DNA fragments (50-120 bases) synthesized with N,N-dialkylmethylphosphoramidites exhibit considerably lower cloning efficiencies than biological DNA, a deficiency attributed to up to 30% thymidine conversion to 3-methylthymidine, as evidenced by HPLC analysis [1]. In direct contrast, fragments produced with N,N-diisopropylcyanoethyl-phosphoramidites show cloning efficiencies indistinguishable from biological DNA, with no detectable thymidine methylation [1].
| Evidence Dimension | Cloning Efficiency and Base Modification (Thymidine Methylation) |
|---|---|
| Target Compound Data | Cloning efficiency indistinguishable from biological DNA; 0% thymidine methylation |
| Comparator Or Baseline | N,N-dialkylmethylphosphoramidites: cloning efficiency considerably lower; up to 30% thymidine methylation |
| Quantified Difference | Qualitative to indistinguishable; 30% absolute reduction in methylation |
| Conditions | Synthesis of large oligodeoxyribonucleotides (50-120 bases); assayed by HPLC and biological cloning assays |
Why This Matters
For gene synthesis and molecular cloning applications, the choice of cyanoethyl-protected phosphoramidites is critical to avoid sequence-altering base modifications that render the synthetic product biologically non-functional.
- [1] Urdea, M. S., Ku, L., Horn, T., Gee, Y. G., & Warner, B. D. (1985). Base modification and cloning efficiency of oligodeoxyribonucleotides synthesized by the phosphoramidite method: methyl versus cyanoethyl phosphorus protection. Nucleic Acids Symposium Series, 16, 257-260. View Source
